molecular formula C10H15NO4 B13487061 ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate

ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B13487061
M. Wt: 213.23 g/mol
InChI Key: FEGSNLMTYCLQPX-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate is a heterocyclic compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and an amine, followed by cyclization to form the oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic benefits.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate involves its interaction with various molecular targets. The formyl group and the oxazine ring can participate in chemical reactions that modify biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 6-formyl-3,3-dimethyl-3,4-dihydro-2H-oxazine-4-carboxylate include other oxazine derivatives and heterocyclic compounds with similar structures, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the stability of the oxazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 6-formyl-3,3-dimethyl-2H-1,4-oxazine-4-carboxylate

InChI

InChI=1S/C10H15NO4/c1-4-14-9(13)11-5-8(6-12)15-7-10(11,2)3/h5-6H,4,7H2,1-3H3

InChI Key

FEGSNLMTYCLQPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(OCC1(C)C)C=O

Origin of Product

United States

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